molecular formula C24H34N2O B12117179 Bepridil, (R)- CAS No. 110143-74-3

Bepridil, (R)-

Cat. No.: B12117179
CAS No.: 110143-74-3
M. Wt: 366.5 g/mol
InChI Key: UIEATEWHFDRYRU-XMMPIXPASA-N
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Description

Bepridil, ®- is a long-acting, non-selective calcium channel blocker with significant anti-anginal activity. It produces significant coronary vasodilation and modest peripheral effects. Bepridil has antihypertensive and selective anti-arrhythmia activities and acts as a calmodulin antagonist .

Preparation Methods

The preparation of Bepridil, ®- involves a novel, easy, and direct process. The synthetic route includes the use of specific reagents and conditions to achieve high enantiomeric excess (ee). The process is designed to be efficient and scalable for industrial production .

Chemical Reactions Analysis

Bepridil, ®- undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

Bepridil, ®- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating conditions such as angina, arrhythmias, and cancer.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

Bepridil, ®- exerts its effects by inhibiting both the slow calcium (L-type) and fast sodium inward currents in myocardial and vascular smooth muscle. It interferes with calcium binding to calmodulin and blocks both voltage and receptor-operated calcium channels. This inhibition reduces the transmembrane influx of calcium ions into cardiac and vascular smooth muscle, leading to reduced heart rate and arterial pressure .

Comparison with Similar Compounds

Bepridil, ®- is unique compared to other calcium channel blockers such as diltiazem hydrochloride, nifedipine, and verapamil hydrochloride. Unlike these compounds, Bepridil, ®- inhibits both receptor-operated and voltage-operated calcium channels in vascular smooth muscle. It also has additional anti-arrhythmic properties and acts as a calmodulin antagonist . Similar compounds include:

  • Diltiazem hydrochloride
  • Nifedipine
  • Verapamil hydrochloride

Bepridil, ®- stands out due to its broad-spectrum anti-filovirus activity, making it a potential therapeutic agent for treating viral infections such as Ebola and Marburg viruses .

Properties

CAS No.

110143-74-3

Molecular Formula

C24H34N2O

Molecular Weight

366.5 g/mol

IUPAC Name

N-benzyl-N-[(2R)-3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline

InChI

InChI=1S/C24H34N2O/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3/t24-/m1/s1

InChI Key

UIEATEWHFDRYRU-XMMPIXPASA-N

Isomeric SMILES

CC(C)COC[C@@H](CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3

Canonical SMILES

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3

Origin of Product

United States

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